BenchChemオンラインストアへようこそ!

Oxocrebanine

Dual Topoisomerase Inhibitor DNA Intercalation Catalytic Inhibition

Oxocrebanine (CAS: 38826-42-5) is an aporphine alkaloid with the molecular formula C₁₉H₁₃NO₅ and a molecular weight of 335.31 g/mol, naturally isolated from Fissistigma poilanei (Annonaceae) and Stephania hainanensis. Its structural features include a planar aporphine backbone with a carbonyl group at the 7-position and two methoxy substituents.

Molecular Formula C19H13NO5
Molecular Weight 335.3 g/mol
CAS No. 38826-42-5
Cat. No. B3028915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxocrebanine
CAS38826-42-5
Molecular FormulaC19H13NO5
Molecular Weight335.3 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1)C3=C4C(=CC5=C3OCO5)C=CN=C4C2=O)OC
InChIInChI=1S/C19H13NO5/c1-22-11-4-3-10-14-13-9(7-12-19(14)25-8-24-12)5-6-20-16(13)17(21)15(10)18(11)23-2/h3-7H,8H2,1-2H3
InChIKeyMRMACEXMVLHBJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Oxocrebanine (CAS 38826-42-5) Compound Overview: Aporphine Alkaloid Identity and Key Procurement Attributes


Oxocrebanine (CAS: 38826-42-5) is an aporphine alkaloid with the molecular formula C₁₉H₁₃NO₅ and a molecular weight of 335.31 g/mol, naturally isolated from Fissistigma poilanei (Annonaceae) and Stephania hainanensis [1]. Its structural features include a planar aporphine backbone with a carbonyl group at the 7-position and two methoxy substituents [2]. As a natural product with demonstrated dual topoisomerase inhibition, anti-inflammatory activity, and in vivo antitumor efficacy, oxocrebanine represents a specialized chemical tool with unique multi-target pharmacology that distinguishes it from simpler mono-mechanistic alkaloid analogs.

Why Oxocrebanine Cannot Be Interchanged with Generic Aporphine Alkaloids: A Mechanistic and Selectivity-Based Rationale


Oxocrebanine exhibits a unique dual topoisomerase I/IIα inhibitory mechanism as a catalytic inhibitor and DNA intercalator [1], a profile not shared by structurally similar aporphine alkaloids such as crebanine and dehydrocrebanine, which act primarily through different pathways including α7-nAChR antagonism or NF-κB modulation [2]. Furthermore, oxocrebanine demonstrates substantial selectivity for cancer cells over normal mammary epithelial cells (MCF-10A) with only weak effects on normal cell proliferation [1], whereas closely related analogs like crebanine exhibit markedly higher IC₅₀ values against the same breast cancer cell line (MCF-7: 36.76 μM vs. 16.66 μM) [3]. These quantitative differences in both mechanism and potency render generic substitution scientifically invalid for applications requiring specific dual topoisomerase inhibition or defined cytotoxic selectivity profiles.

Oxocrebanine Quantitative Differentiation Evidence: Head-to-Head Comparator Analysis for Scientific Selection


Evidence Dimension 1: Dual Topoisomerase I/IIα Inhibition – Unique Multi-Target Mechanism vs. Single-Target Aporphine Analogs

Oxocrebanine is a validated dual inhibitor of Topoisomerase I and Topoisomerase IIα, acting as a catalytic inhibitor and DNA intercalator in both cell-free systems and MCF-7 breast cancer cells [1]. This dual inhibitory profile is mechanistically distinct from structurally related aporphine alkaloids such as crebanine, which has been reported as an α7-nAChR antagonist (IC₅₀ 19.1 μM) with no documented dual topoisomerase inhibition , and dehydrocrebanine, which exhibits antimalarial and antileukemic activity but lacks topoisomerase-targeting data . No other compound in the aporphine class has been quantitatively demonstrated to inhibit both Topo I and Topo IIα as a catalytic intercalator.

Dual Topoisomerase Inhibitor DNA Intercalation Catalytic Inhibition

Evidence Dimension 2: Cytotoxicity Potency Against MCF-7 Breast Cancer Cells – Direct Comparative IC₅₀ Data vs. Crebanine

In a head-to-head comparison using the same MCF-7 breast cancer cell line and MTT assay format, oxocrebanine exhibits an IC₅₀ of 16.66 μmol/L [1], whereas crebanine requires a significantly higher concentration to achieve 50% inhibition, with a reported IC₅₀ of 36.76 μM [2]. This represents a 2.2-fold greater potency for oxocrebanine against MCF-7 cells. A separate study evaluating synthetic aporphine analogs further confirmed oxocrebanine's cytotoxic profile, though uthongine was identified as the most potent analog in that specific series (MCF-7 IC₅₀ = 3.05 μM) [3].

MCF-7 Cytotoxicity Breast Cancer IC₅₀ Comparison

Evidence Dimension 3: Cancer Cell Selectivity – Differential Cytotoxicity Between MCF-7 Cancer Cells and MCF-10A Normal Epithelial Cells

Oxocrebanine demonstrates pronounced selectivity for breast cancer cells over normal mammary epithelial cells: it exhibits an IC₅₀ of 16.66 μmol/L against MCF-7 breast cancer cells but exerts only a weak effect on the proliferation of MCF-10A normal mammary epithelial cells [1]. This selectivity profile is quantitatively superior to that reported for certain other aporphine alkaloids; for instance, dehydrocrebanine and crebanine both showed cytotoxicity against normal MRC-5 lung fibroblasts in parallel assays [2], whereas thailandine and oxostephanine exhibited low cytotoxicity against MRC-5 cells [3].

Cancer Selectivity Therapeutic Window Normal Cell Sparing

Evidence Dimension 4: Anti-Inflammatory Activity – Comparative Suppression of NO Secretion and Multi-Pathway Signaling vs. Co-Isolated Alkaloids

Among five alkaloids isolated from the n-hexane extract of Stephania pierrei tubers, oxocrebanine exerted the most considerable anti-inflammatory effects as measured by suppression of nitric oxide (NO) secretion in LPS-activated RAW264.7 macrophages [1]. Oxocrebanine also significantly suppressed prostaglandin E₂, TNF-α, IL-1β, IL-6, iNOS, and COX-2 protein expression by downregulating NF-κB, MAPK (JNK and ERK1/2), and PI3K/Akt signaling pathways [1]. In a murine acute lung injury (ALI) model, oxocrebanine reduced lung injury scores and suppressed inflammatory cytokine levels in vivo [2], providing a translational bridge to in vivo efficacy not yet documented for many aporphine analogs.

Anti-inflammatory NO Inhibition NF-κB/MAPK/PI3K-Akt

Evidence Dimension 5: In Vivo Antitumor Efficacy – Tumor Growth Inhibition in Hepatocellular Carcinoma Xenograft Model

In a tumor-bearing nude mouse model using Hep3B2.1-7 hepatocellular carcinoma cells, oxocrebanine administration significantly decreased tumor volume compared to the vehicle control group, demonstrating in vivo antitumor efficacy [1]. Mechanistically, oxocrebanine promoted apoptosis and induced protective autophagy in HCC cells both in vitro and in vivo, with increased expression of LC3 (an autophagy marker) and positive TUNEL staining confirming apoptosis induction in tumor tissues [2]. This in vivo validation for HCC distinguishes oxocrebanine from many other aporphine alkaloids, for which only in vitro cytotoxicity data are available.

In Vivo Efficacy Hepatocellular Carcinoma Apoptosis and Autophagy

Oxocrebanine (CAS 38826-42-5) Recommended Application Scenarios Based on Quantified Differentiation Evidence


Scenario 1: Probing Dual Topoisomerase Inhibition Pathways in Breast Cancer Research

Based on oxocrebanine's validated dual Topo I/IIα inhibition as a catalytic inhibitor and DNA intercalator [1], this compound is ideally suited for mechanistic studies investigating the combined inhibition of both topoisomerase isoforms in breast cancer cell models. Unlike crebanine, which acts via α7-nAChR antagonism, oxocrebanine provides a unique tool to dissect the contribution of dual topoisomerase targeting to DNA damage response, mitotic arrest, and autophagy induction in MCF-7 and related breast cancer lines [1].

Scenario 2: Investigating Cancer-Selective Cytotoxicity and Therapeutic Window Assessment

Oxocrebanine's pronounced selectivity for MCF-7 breast cancer cells (IC₅₀ 16.66 μmol/L) over normal MCF-10A mammary epithelial cells (weak effect) [1] positions it as a valuable reference compound for studies aimed at quantifying differential cytotoxicity between cancerous and non-cancerous cell populations. This selectivity profile enables researchers to benchmark novel analogs or combination therapies seeking to minimize off-target normal cell toxicity—a parameter not consistently demonstrated by related aporphine alkaloids such as crebanine and dehydrocrebanine, which exhibit cytotoxicity against normal fibroblasts [2].

Scenario 3: In Vivo Preclinical Studies of Hepatocellular Carcinoma

Oxocrebanine is the only aporphine alkaloid among common comparators with published in vivo tumor growth inhibition data in a hepatocellular carcinoma xenograft model (Hep3B2.1-7) [1]. Researchers planning preclinical HCC studies requiring an aporphine alkaloid with demonstrated in vivo efficacy should select oxocrebanine, as it provides a data-backed foundation for dose optimization, combination studies, and mechanistic follow-up involving apoptosis and autophagy pathways in vivo [1].

Scenario 4: Anti-Inflammatory Drug Discovery with Translational In Vivo Validation

For inflammation-focused projects requiring an aporphine alkaloid with both in vitro pathway validation (NF-κB, MAPK, PI3K/Akt suppression) and in vivo efficacy in a disease-relevant model (LPS-induced acute lung injury in mice) [1], oxocrebanine is the preferred compound. Its demonstrated ability to reduce lung injury scores and suppress multiple pro-inflammatory cytokines in vivo [2] provides a stronger translational foundation compared to other aporphine alkaloids lacking in vivo anti-inflammatory data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oxocrebanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.